Cas no 81152-53-6 (2-(4-(chloromethyl)thiazol-2-yl)guanidine)

2-(4-(chloromethyl)thiazol-2-yl)guanidine structure
81152-53-6 structure
Product Name:2-(4-(chloromethyl)thiazol-2-yl)guanidine
CAS No:81152-53-6
MF:C5H7ClN4S
MW:190.653877496719
CID:986433
PubChem ID:5095891
Update Time:2025-04-20

2-(4-(chloromethyl)thiazol-2-yl)guanidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(chloromethyl)thiazol-2-yl)guanidine
    • 2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine
    • 2-Guanidino-4-chlormethylthiazol
    • AKOS006285507
    • Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-
    • SCHEMBL6508131
    • C90548
    • SCHEMBL10776417
    • AB44001
    • N-[4-(Chloromethyl)-2-thiazolyl]guanidine
    • 81152-53-6
    • Guanidine, [4-(chloromethyl)-2-thiazolyl]-
    • 6ZT7F7UX4M
    • DTXSID60408260
    • Inchi: 1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10)
    • InChI Key: LUUXKXPRQLQHQR-UHFFFAOYSA-N
    • SMILES: ClCC1=CSC(/N=C(\N)/N)=N1

Computed Properties

  • Exact Mass: 190.00800
  • Monoisotopic Mass: 190.0079951g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • PSA: 105.53000
  • LogP: 2.18740
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